molecular formula C20H21N3O B8392357 1-(2-Phenyl-4-quinazolinyl)-3-piperidinemethanol

1-(2-Phenyl-4-quinazolinyl)-3-piperidinemethanol

Cat. No. B8392357
M. Wt: 319.4 g/mol
InChI Key: WSMZYSJPTHBPGH-UHFFFAOYSA-N
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Patent
US04377582

Procedure details

A mixture containing 12.3 g (0.05 mole) of 2-phenyl-4-chloroquinazoline, 5.75 g (0.05 mole) 3-(hydroxymethyl) piperidine and 200 ml isopropanol was refluxed for 11/2 hrs. The resulting reaction mixture was filtered after standing at room temperature for 11/2 hrs. The white crystalline solid obtained from the filtration was recrystallized with methanol and water to give 8.0 g of the title compound, m.p. 116°-118° C.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:16]=[C:15](Cl)[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:18][CH2:19][CH:20]1[CH2:25][CH2:24][CH2:23][NH:22][CH2:21]1>C(O)(C)C>[C:1]1([C:7]2[N:16]=[C:15]([N:22]3[CH2:23][CH2:24][CH2:25][CH:20]([CH2:19][OH:18])[CH2:21]3)[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C(=N1)Cl
Name
Quantity
5.75 g
Type
reactant
Smiles
OCC1CNCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 11/2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
after standing at room temperature for 11
CUSTOM
Type
CUSTOM
Details
2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The white crystalline solid obtained from the filtration
CUSTOM
Type
CUSTOM
Details
was recrystallized with methanol and water

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C(=N1)N1CC(CCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 50.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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